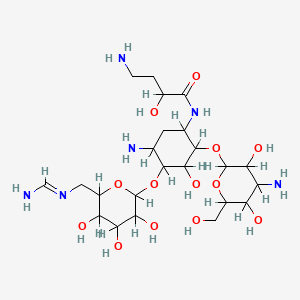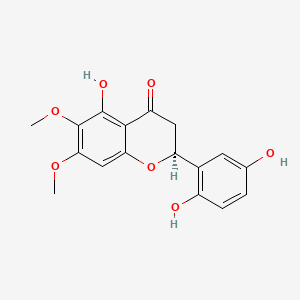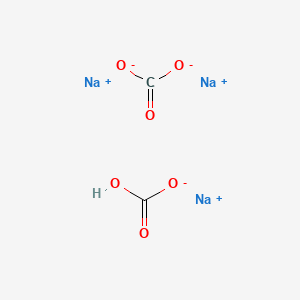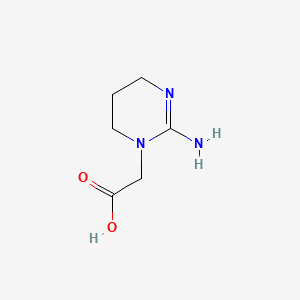
2-Amino-6-bromo-3-formylchromone
Vue d'ensemble
Description
“2-Amino-6-bromo-3-formylchromone” is a chemical compound with the molecular formula CHNO . It is an aromatic compound due to the presence of one or more benzene rings in its structure . It is colored red or orange in solution .
Synthesis Analysis
The synthesis of “2-Amino-6-bromo-3-formylchromone” involves the formation of corresponding imines when 2-propanol is used as the solvent . When similar molecules such as 3-formylchromone are replaced with quinoline-, quinolone- and indole-3-carbaldehydes, the formation of the corresponding imines is observed .
Molecular Structure Analysis
The molecule is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring . It has a vibrational frequency of 1426.81 cm−1 and a potential energy of −29.35 kcal/mol .
Chemical Reactions Analysis
The chemical reactions of “2-Amino-6-bromo-3-formylchromone” are influenced by the solvent used. For instance, using 2-propanol as the solvent, 3-formylchromones and 2-aminobenzothiaoles form corresponding imines .
Physical And Chemical Properties Analysis
“2-Amino-6-bromo-3-formylchromone” has a molecular weight of 268.06 . Its melting point is greater than 300°C .
Applications De Recherche Scientifique
Biochemistry: Enzyme Inhibition Studies
2-Amino-6-bromo-3-formylchromone: has been utilized in biochemistry for studying enzyme inhibition. Its structure allows it to interact with enzymes’ active sites, providing insights into enzyme mechanisms and potential drug targets .
Pharmacology: Multidrug Resistance Reversal
In pharmacology, this compound has shown promise in reversing multidrug resistance in cancer cells. Studies have used it to investigate the MDR1 gene’s role in drug transport and resistance mechanisms .
Organic Synthesis: Precursor for Heterocyclic Compounds
As a versatile reagent in organic synthesis, 2-Amino-6-bromo-3-formylchromone serves as a precursor for synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals .
Analytical Chemistry: Chromophore Development
In analytical chemistry, the chromone structure of this compound is beneficial for developing new chromophores. These chromophores can be applied in spectrophotometric analysis for detecting other substances .
Medicinal Chemistry: Antimicrobial Activity
This compound’s derivatives have been explored for their antimicrobial properties in medicinal chemistry. It’s a building block for compounds that could potentially treat infectious diseases .
Environmental Science: Environmental Pollutant Analysis
In environmental science, 2-Amino-6-bromo-3-formylchromone can be part of analytical methods to detect environmental pollutants. Its reactivity makes it suitable for creating sensors and assays .
Material Science: Fluorescent Probes
The fluorescent properties of chromones make 2-Amino-6-bromo-3-formylchromone a candidate for creating fluorescent probes in material science. These probes can help in studying material interactions at a molecular level .
Chemical Education: Teaching Organic Mechanisms
Lastly, in chemical education, this compound is used to teach organic reaction mechanisms. Its reactions exemplify various concepts in organic chemistry, making it a valuable educational tool .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound has been used in research for its potential cytotoxic activity .
Biochemical Pathways
It is known that the compound has been used in studies investigating multidrug resistance reversal in human colon cancer and mouse lymphoma cells .
Result of Action
It is known that the compound has demonstrated in vivo cytotoxic activity against normal and tumor cells .
Propriétés
IUPAC Name |
2-amino-6-bromo-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIUQJYBTPKQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=C(O2)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352882 | |
| Record name | 2-AMINO-6-BROMO-3-FORMYLCHROMONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromo-3-formylchromone | |
CAS RN |
73262-04-1 | |
| Record name | 2-AMINO-6-BROMO-3-FORMYLCHROMONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-bromo-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to characterize 2-amino-6-bromo-3-formylchromone, and what information do they provide about the compound's structure?
A1: Two spectroscopic techniques were employed to study 2-amino-6-bromo-3-formylchromone:
- FTIR (Fourier Transform Infrared Spectroscopy) [, ]: This technique identifies functional groups present in the molecule by analyzing the absorption of infrared radiation by specific chemical bonds. It provides information about the vibrational modes of different functional groups in the molecule.
- FTR (Fourier Transform Raman Spectroscopy) []: This technique complements FTIR by providing information about the vibrational modes of molecules through the scattering of light. It is particularly sensitive to symmetrical vibrations and can be helpful in identifying specific structural features.
Q2: How was computational chemistry used to study 2-amino-6-bromo-3-formylchromone, and what key insights were obtained from these studies?
A: Researchers employed computational methods like density functional theory (DFT) using B3LYP functionals with a 6-311++G(d,p) basis set [] to study 2-amino-6-bromo-3-formylchromone. These calculations helped in:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]acetamide](/img/structure/B1202377.png)
![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1202378.png)


![Decasodium;[(2R,3S,4R,5R)-1-oxo-1-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1202382.png)